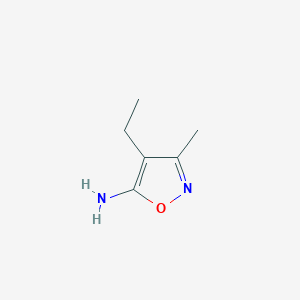

4-Ethyl-3-methylisoxazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQKXIAKMNHYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536622 | |

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91084-67-2 | |

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Ethyl-3-methylisoxazol-5-amine

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of a robust and regioselective pathway for the synthesis of 4-Ethyl-3-methylisoxazol-5-amine, a substituted heterocyclic compound with potential applications in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and methods for its precise substitution are of significant interest to researchers. This document details a primary synthesis strategy centered on the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime, a method noted for its efficiency in constructing 4-alkyl-5-aminoisoxazoles.[1] The guide furnishes a retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern the reaction. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Part 1: The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental structural motif in a vast array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its importance in modern drug design. Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[2]

The synthesis of specifically substituted isoxazoles, such as the target molecule this compound, requires precise control over regiochemistry. Classical methods for isoxazole synthesis, such as the [3+2] cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with β-dicarbonyl compounds, are powerful but can sometimes lead to mixtures of regioisomers, especially with unsymmetrical precursors.[3][4] Therefore, the development of synthetic routes that provide unambiguous access to a single, desired isomer is a critical objective in synthetic chemistry.

Part 2: Retrosynthetic Analysis and Strategy Selection

To devise an effective synthesis for this compound, a retrosynthetic approach is employed. The chosen strategy focuses on a convergent synthesis that builds the isoxazole ring from two key fragments, ensuring high regioselectivity.

Logical Bond Disconnection

The most logical disconnection of the isoxazole ring for our target molecule is across the C4-C5 and N-O bonds. This approach is supported by established literature methods for constructing 4-alkyl-5-aminoisoxazoles.[1] This retrosynthetic pathway leads back to two readily accessible starting materials: butanenitrile and acetaldehyde.

Experimental Protocol:

-

Addition: To the solution of 2-lithiobutanenitrile (Fragment A) maintained at -78°C, add a solution of acetohydroxamoyl chloride (Fragment B, 1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain this compound as the final product.

Mechanistic Considerations

The precise mechanism of this reaction can be viewed through two plausible pathways, which may operate concurrently. [1]The key step is the interaction between the nucleophilic carbon of the lithiated nitrile and the electrophilic carbon of the α-chlorooxime.

-

Stepwise Pathway: The lithiated nitrile anion attacks the carbon of the chlorooxime. This is followed by an intramolecular cyclization of the resulting intermediate onto the oxime nitrogen, with subsequent elimination of lithium chloride to form the aromatic isoxazole ring.

-

Concerted [3+2] Cycloaddition: The α-chlorooxime, in the presence of the basic lithiated nitrile, may first eliminate HCl to form an in-situ, transient nitrile oxide (CH₃-C≡N⁺-O⁻). The lithiated nitrile can then act as a dipolarophile, engaging in a concerted [3+2] cycloaddition with the nitrile oxide to form the isoxazole ring directly.

Both pathways are chemically reasonable and lead to the same regioselective product.

Part 4: Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are estimates based on related procedures and may require optimization. [1]

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Oxime Formation | Acetaldehyde, NH₂OH·HCl, Na₂CO₃ | Water | <20 to RT | 2-3 | >90 |

| Chlorination | Acetaldehyde Oxime, NCS | Chloroform | 0 to RT | 1-2 | 70-85 |

| Nitrile Lithiation | Butanenitrile, LDA | THF | -78 | 0.5-1 | >95 (in situ) |

| Cyclization | Lithiated Nitrile, Chlorooxime | THF | -78 to RT | 12-24 | 60-80 |

Expected Characterization Data for this compound:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Resonances for the two carbons of the ethyl group, the methyl carbon, and the three distinct carbons of the isoxazole ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O.

-

Infrared (IR) Spectroscopy: Characteristic stretches for N-H bonds (amine), C=N, and C=C bonds of the isoxazole ring.

Part 5: Alternative Synthetic Approaches

While the primary described pathway is highly effective, other strategies could be envisioned for synthesizing this target or its analogs. One common alternative involves the reaction of hydroxylamine with a β-ketonitrile or a related precursor. For this specific target, a hypothetical precursor would be 2-cyano-3-oxohexane .

In this approach, hydroxylamine would first react with the ketone to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the nitrile carbon, would yield the 5-aminoisoxazole ring. While viable, this route is dependent on the availability and synthesis of the appropriately substituted β-ketonitrile precursor.

Part 6: Conclusion

This guide has detailed a scientifically robust and regioselective synthesis for this compound. The primary pathway, leveraging the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime, stands out for its efficiency, high degree of control over the substitution pattern, and reliance on readily available starting materials. [1]The provided protocols and mechanistic discussions are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and related 4-alkyl-5-aminoisoxazole scaffolds, which are valuable building blocks in the pursuit of novel chemical entities.

References

- Knight, D. W. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.

- Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(25), 5641–5643.

- Chate, P., Tupare, S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerfaceresearch.

- Various Authors. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal.

- Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.

- Zhang, L., et al. (2023).

-

Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. National Institutes of Health. [Link]

-

Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. ACS Publications. [Link]

-

Hiran, B. L., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]

-

Khalafy, J., & Ezzati, M. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

-

Saad, H. A., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. ResearchGate. [Link]

-

Adebayo, G. O., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-methylisoxazol-5-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is confirming its identity and structure. 4-Ethyl-3-methylisoxazol-5-amine is a substituted isoxazole, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₀N₂O

-

Molecular Weight: 126.16 g/mol

-

Canonical SMILES: CCC1=C(N)ON=C1C

-

Chemical Structure: (A representative image would be placed here in a full publication)

The structure features a 5-amino group, which is a key determinant of its basicity and hydrogen bonding capability, a methyl group at position 3, and an ethyl group at position 4. These alkyl substituents will influence the molecule's lipophilicity and steric profile.

Predicted Physicochemical Profile

The following properties are estimated based on data from closely related analogs, providing a baseline for experimental design. The primary analogs used for these predictions are 3,4-Dimethylisoxazol-5-amine and 5-Amino-3-methylisoxazole.

| Property | Predicted Value / State | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline solid | Analogs such as 3,4-Dimethylisoxazol-5-amine and 5-Amino-3-methylisoxazole are reported as crystalline solids.[2][3][4] |

| Melting Point (°C) | 90 - 110 | 3,4-Dimethylisoxazol-5-amine has a melting point of 118-122 °C, while 5-Amino-3-methylisoxazole melts at 85-87 °C.[5] The replacement of a methyl group with an ethyl group may slightly alter crystal lattice packing, leading to a predicted melting point within this range. |

| Boiling Point (°C) | > 250 (Predicted, likely with decomposition) | As a solid with hydrogen bonding capabilities, the boiling point is expected to be significantly higher than the parent isoxazole (95 °C).[6] Direct distillation may lead to thermal degradation, making techniques like thermogravimetric analysis more suitable for assessing thermal stability.[7][8] |

| Aqueous Solubility | Moderately soluble | The 5-amino group can act as a hydrogen bond donor and acceptor, conferring some degree of water solubility. This is counterbalanced by the lipophilic methyl and ethyl groups. Analogs are noted to be soluble in polar solvents.[9] |

| LogP (Octanol-Water) | 1.0 - 1.5 | The predicted LogP for 5-Amino-3,4-dimethylisoxazole is approximately 0.8.[10] The addition of a methylene unit (from methyl to ethyl) typically increases LogP by ~0.5. Therefore, a slightly higher lipophilicity is anticipated. This parameter is critical for predicting membrane permeability.[11] |

| pKa (of Conjugate Acid) | 2.5 - 4.0 | The 5-amino group is the primary basic center. The pKa of the conjugate acid of the parent isoxazole is very low (-3.0), indicating the ring itself is electron-withdrawing.[6] The amino group's basicity will be attenuated. For comparison, 3-Aminoisoxazole has a predicted pKa of 2.27.[12] The title compound is expected to be a weak base. |

Experimental Characterization Workflow

A logical and systematic approach is crucial for the efficient and accurate determination of a novel compound's physicochemical properties. The following workflow outlines the key stages, from initial synthesis to comprehensive characterization.

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Standard Operating Protocols

The following protocols are presented as self-validating systems, incorporating necessary calibrations and controls to ensure data integrity.

Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically <1°C). Impurities depress and broaden the melting range.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the finely powdered compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[13]

-

Apparatus Setup: Use a calibrated digital melting point apparatus.

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[14]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow rate (1-2°C/min).[14]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

-

Lipophilicity: LogP Determination (Shake-Flask Method)

-

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio and is a key measure of lipophilicity.[11][15] The shake-flask method is the gold-standard for its direct measurement.[16]

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (typically a pH 7.4 buffer for LogD measurements) with n-octanol by shaking them together for 24 hours and then separating the phases.[16]

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol for this compound).

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound stock solution.

-

Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (can range from 30 minutes to 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

-

Ionization Constant: pKa Determination (Potentiometric Titration)

-

Principle: Potentiometric titration measures the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form, corresponding to the midpoint of the buffer region on the titration curve.[17][18]

-

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in water or a suitable co-solvent system to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like KCl.[17]

-

Titration: Since this compound is expected to be a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Acquisition: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa of the conjugate acid is the pH at the half-equivalence point. This point can be accurately determined from the inflection point of the first derivative of the curve (ΔpH/ΔV).[19][20]

-

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[7][21]

-

Methodology:

-

Instrument Setup: Use a calibrated TGA instrument. Place an accurately weighed sample (typically 5-10 mg) into the sample pan.

-

Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).[8]

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting plot of mass vs. temperature (thermogram) shows mass loss steps corresponding to events like desolvation or decomposition. The onset temperature of a significant mass loss event is an indicator of the compound's thermal stability.

-

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show a triplet and quartet for the ethyl group, a singlet for the C3-methyl group, and a broad singlet for the NH₂ protons. The position of the NH₂ signal will be dependent on the solvent and concentration.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the two carbons of the ethyl group, the methyl carbon, and the three carbons of the isoxazole ring. The chemical shifts can be predicted using standard increments and comparison to known isoxazole derivatives.[22][23]

-

UV-Vis Spectroscopy: Isoxazole-containing compounds typically exhibit UV absorption maxima in the range of 210-260 nm, arising from π→π* transitions within the aromatic ring.[24][25][26] The exact λmax will be influenced by the substitution pattern.

Conclusion

While this compound remains a sparsely characterized molecule in the public domain, its physicochemical profile can be reliably predicted through the analysis of structurally related compounds. This guide provides a robust set of estimated properties—from melting point and lipophilicity to ionization—that serve as a critical starting point for any research endeavor. More importantly, the detailed, best-practice experimental protocols outlined herein provide a clear and actionable framework for researchers to definitively determine these properties, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.

-

Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

van der Meulen, I., & Leito, I. (2012). Development of Methods for the Determination of pKa Values. CHAMBER OF COMMERCE AND INDUSTRY, 2012. [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

Enamine. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

El-Gassier, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. International Journal of Traditional and Complementary Medicine, 4(2), 46-50. [Link]

-

Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

-

Yusnaidar, et al. (2022). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

ChemBK. 3-amino-5-methyl-isoxazole. [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

-

Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

Journal of Heterocyclic Chemistry. (1993). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ChemWhat. 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. [Link]

-

Schofield, M. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-5. [Link]

-

LCS Laboratory Inc. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2): A Deep Dive into its Properties and Applications. [Link]

-

Chemsrc. 3-Amino-5-methylisoxazole CAS#:1072-67-9. [Link]

-

Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

-

ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. [Link]

-

Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240. [Link]

-

PubChem. 5-Amino-3,4-dimethylisoxazole. [Link]

-

NIST. Isoxazole - UV/Visible spectrum. [Link]

-

Supporting Information for Organic Letters. Analytical data for compounds 2,3,4,5. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

-

Sharma, P., et al. (2013). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Arkivoc, 2013(3), 226-236. [Link]

-

PubChem. Isoxazole. [Link]

-

Kumar, K., & Goyal, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26, 2679-2707. [Link]

-

Wikipedia. Isoxazole. [Link]

-

Leito, I., et al. (2009). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Physical Organic Chemistry, 22(11), 1056-1068. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3,4-Dimethylisoxazol-5-amine | 19947-75-2 [chemicalbook.com]

- 4. 5-AMINO-3-METHYLISOXAZOLE | 14678-02-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. cymitquimica.com [cymitquimica.com]

- 10. 5-Amino-3,4-dimethylisoxazole | C5H8N2O | CID 88317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. 3-Aminoisoxazole | 1750-42-1 [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. scispace.com [scispace.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. improvedpharma.com [improvedpharma.com]

- 22. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isoxazole [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Profile of 4-Ethyl-3-methylisoxazol-5-amine

Foreword: Charting the Course for a Novel Moiety

In the landscape of pharmaceutical development, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a paramount determinant of a drug's ultimate bioavailability and therapeutic efficacy.[1][2] This guide is dedicated to a promising, yet sparsely documented compound: 4-Ethyl-3-methylisoxazol-5-amine. The absence of extensive public data on this molecule necessitates a foundational approach. This document, therefore, serves not as a mere repository of existing data, but as a comprehensive roadmap for researchers. It outlines the theoretical underpinnings and provides a robust experimental framework for determining and understanding the solubility of this specific isoxazole derivative. By elucidating the "why" behind the "how," we aim to empower researchers to generate high-quality, reproducible solubility data, thereby accelerating the developmental trajectory of this and other novel compounds.

Physicochemical Landscape of this compound: A Predictive Analysis

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule is an isoxazole derivative, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen. This core structure is adorned with an ethyl group at the 4th position, a methyl group at the 3rd position, and a primary amine at the 5th position.

Key Structural Features Influencing Solubility:

-

Isoxazole Ring: The presence of nitrogen and oxygen atoms in the ring introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Amino Group (-NH2): This is a critical functional group. The primary amine can act as both a hydrogen bond donor and acceptor, significantly enhancing its potential for interaction with polar protic solvents like water. Furthermore, this group imparts basicity to the molecule, suggesting that its solubility will be highly dependent on pH.[3][4]

-

Ethyl and Methyl Groups: These alkyl groups are nonpolar and contribute to the lipophilicity of the molecule. The presence of these groups will influence the molecule's solubility in nonpolar, organic solvents.

Based on this structure, we can predict that this compound will exhibit a degree of solubility in both polar and nonpolar solvents, with its solubility in aqueous media being markedly influenced by pH. The interplay between the polar amine and isoxazole ring and the nonpolar alkyl groups suggests that a range of solvents should be investigated to fully characterize its solubility profile.

The Theoretical Bedrock of Solubility: Guiding Principles

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a drug molecule like this compound, several factors dictate its solubility.[1][5]

-

"Like Dissolves Like" - The Role of Polarity: The polarity of the solute and the solvent is a cornerstone of solubility.[5] Polar solvents, like water, will more readily dissolve polar solutes through favorable dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. Given the mixed polarity of our target compound, solvents with varying dielectric constants should be explored.

-

The Influence of pH on Ionizable Compounds: For compounds with ionizable functional groups, such as the primary amine in this compound, pH is a critical determinant of aqueous solubility.[3][4] In an acidic environment (pH below the pKa of the conjugate acid), the amine group will be protonated, forming a positively charged species. This ionic form will be significantly more soluble in water than the neutral molecule. Conversely, in a basic environment (pH above the pKa), the amine will be in its neutral, less water-soluble form.

-

Temperature's Impact: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[6] However, this is not universally true, and the effect of temperature should be experimentally determined, especially for biopharmaceutical applications where solubility at physiological temperature (37°C) is of interest.[7]

-

Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility.[8] Amorphous forms are generally more soluble than their stable crystalline counterparts. It is crucial to characterize the solid form of the material being used for solubility studies.

A Rigorous Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible solubility data for this compound, a well-controlled experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility and is recommended here.[9]

Materials and Equipment

-

This compound (solid, with known purity and characterized solid form)

-

A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of vials containing a precise volume of each selected solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. Centrifuge the samples to pellet the excess solid. Carefully withdraw the supernatant, taking care not to disturb the solid pellet. For an extra measure of certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[8]

-

Analysis and Quantification: Prepare a series of dilutions of the clear, filtered supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate comparison across different solvent systems.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent System | pH (for aqueous) | Dielectric Constant | Solubility (mg/mL) |

| Deionized Water | 7.0 | 80.1 | Experimental Value |

| PBS | 7.4 | ~80 | Experimental Value |

| 0.1 M HCl | 1.0 | ~80 | Experimental Value |

| Methanol | N/A | 32.7 | Experimental Value |

| Ethanol | N/A | 24.5 | Experimental Value |

| Acetonitrile | N/A | 37.5 | Experimental Value |

| DMSO | N/A | 46.7 | Experimental Value |

| Dichloromethane | N/A | 9.1 | Experimental Value |

Interpreting the Results:

The data in this table will provide a comprehensive picture of the solubility profile of this compound. A significantly higher solubility in 0.1 M HCl compared to water or PBS would confirm the basic nature of the amino group and its importance for aqueous solubility. The solubility in organic solvents of varying polarity will inform its suitability for different formulation strategies and analytical methodologies.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic determination and understanding of the solubility of this compound. By adhering to the principles and protocols outlined herein, researchers can generate high-quality, reliable data that will be instrumental in guiding the subsequent stages of drug development. The solubility data obtained will directly inform decisions related to formulation, dosage form design, and the planning of preclinical and clinical studies. Further investigations could explore the impact of co-solvents and surfactants on the aqueous solubility of this compound, which could be critical for developing viable oral or parenteral formulations.

References

- Vertex AI Search. (2022). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Journal of Pharmaceutical Technology & Drug Research. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. (2019).

- Pharmaguideline.

- Pharmlabs. Factors Influencing the Solubility of Drugs.

- NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications.

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. rheolution.com [rheolution.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethyl-3-methylisoxazol-5-amine and its Isomers: Core Chemical Properties and Synthetic Strategies

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core chemical properties, including molecular weight and formula, of the isoxazole derivative specified as 4-Ethyl-3-methylisoxazol-5-amine. Initial database inquiries for this specific nomenclature did not yield a direct registry; however, analysis of isomeric structures with high relevance to pharmaceutical research, such as 3-Ethyl-5-methylisoxazol-4-amine, provides the foundational data for this guide. We delve into the synthetic chemistry, characterization, and potential applications of this class of compounds, offering field-proven insights for professionals in drug discovery and development. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the design of novel therapeutic agents.[1][2][3][4][5]

Core Molecular and Physical Properties

While "this compound" is not a uniquely indexed compound in major chemical databases, its structural isomers are. The most pertinent of these, for which public data is available, is 3-Ethyl-5-methylisoxazol-4-amine. For the purpose of this guide, we will proceed with the data for this well-documented isomer, which shares the same molecular formula and weight. It is plausible that the initial query contained a transcriptional error of the substituent positions. Another documented isomer is 3-Ethyl-4-methylisoxazol-5-amine.[6][7]

The fundamental properties of these C6-isoxazole amines are crucial for their application in research and development, influencing everything from reaction stoichiometry to formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | [6][8] |

| Molecular Weight | 126.16 g/mol | [6][8] |

| Isomeric Structure | 3-Ethyl-5-methylisoxazol-4-amine | N/A |

| Canonical SMILES | CCC1=NOC(=C1N)C | N/A |

| InChI Key | ZJNDKSBHNLJXEN-UHFFFAOYSA-N | N/A |

| Appearance | Solid (predicted) | [6] |

| Hazard Classification | Acute Toxicity (Oral) | [6][8] |

These foundational data points are the cornerstone of any experimental design, from initial synthesis to biological screening. The molecular weight is critical for accurate molar calculations in reaction setups, while the formula provides the basis for elemental analysis and mass spectrometry.

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties that make it a valuable scaffold in drug design.[1][2][3] Isoxazole-containing compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The weak N-O bond is a key feature, allowing for potential ring-cleavage reactions that can be exploited in the design of prodrugs or targeted therapeutics.[1] The substituents on the isoxazole ring play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthetic Pathways to Substituted Aminoisoxazoles

The synthesis of 4-amino-3,5-disubstituted isoxazoles is a topic of significant interest in organic chemistry, with several established methodologies. A common and robust approach is the [3+2] cycloaddition reaction between a nitrile oxide and an enamine or alkyne.[9][10][11]

General Synthetic Workflow

Caption: General workflow for the synthesis of substituted isoxazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is a representative example for the synthesis of the isoxazole core structure.

1. Oxime Formation:

- To a solution of the starting aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq).

- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

2. In Situ Generation of Nitrile Oxide and Cycloaddition:

- Dissolve the oxime (1.0 eq) and the corresponding alkyne or enamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).[9]

- To this solution, add an oxidizing agent such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) dropwise at 0 °C.[11]

- Allow the reaction to warm to room temperature and stir overnight. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with the alkyne or enamine to form the isoxazole ring.[11]

- Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

- Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired substituted isoxazole.

Causality Behind Experimental Choices:

-

In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (alkyne or enamine) ensures that the cycloaddition reaction is the major pathway.[11]

-

Choice of Oxidant: Mild oxidizing agents like NaOCl or NCS are preferred to avoid over-oxidation or degradation of the starting materials and product.

-

Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reactants and for controlling the reaction temperature.

Reactivity and Further Functionalization

The amino group at the 4- or 5-position of the isoxazole ring is a key functional handle for further derivatization. It behaves as a typical aromatic amine and can undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[12]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups.

The reactivity of the amino group is influenced by the electronic nature of the isoxazole ring and the other substituents present.[13]

Caption: Reactivity of the amino group on the isoxazole scaffold.

Conclusion and Future Perspectives

While the specific compound "this compound" remains elusive in the current literature, the exploration of its isomers, such as 3-Ethyl-5-methylisoxazol-4-amine, provides a solid foundation for research in this area. The isoxazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules.[1][4][5] The synthetic methodologies outlined in this guide are robust and versatile, allowing for the generation of diverse libraries of substituted aminoisoxazoles for screening in various disease models. Future research will likely focus on developing more stereoselective and atom-economical synthetic routes, as well as exploring the untapped potential of these compounds in areas such as targeted protein degradation and covalent inhibition.

References

-

ResearchGate. (2025). Synthesis of 3,5-Disubstituted 4-Aminoisoxazoles by Cyclization of O-(β-Oxoalkyl)-substituted α-Hydroxyimino Nitriles. Available at: [Link]

-

Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available at: [Link]

-

Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

ResearchGate. (2025). Advances in the Chemistry of Aminoisoxazole. Available at: [Link]

-

National Institutes of Health. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Available at: [Link]

-

PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Available at: [Link]

-

National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

-

RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Available at: [Link]

-

Journal de la Société Chimique de Tunisie. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available at: [Link]

-

Chemical Synthesis Database. (2025). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Available at: [Link]

-

ResearchGate. (2025). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available at: [Link]

-

ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

-

CP Lab Safety. (n.d.). 3-Ethyl-4-methylisoxazol-5-amine, 1 gram, Reagent Grade. Available at: [Link]

-

Sigma-Aldrich. (n.d.). 3-Ethyl-4-methylisoxazol-5-amine. Available at: [Link]

-

Casby. (n.d.). Merck 3-Ethyl-4-methylisoxazol-5-amine. Available at: [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

-

National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Advances in isoxazole chemistry and their role in drug discovery" by Glanish Jude Martis and Santosh L. Gaonkar [impressions.manipal.edu]

- 5. researchgate.net [researchgate.net]

- 6. 3-Ethyl-4-methylisoxazol-5-amine DiscoveryCPR 153458-34-5 [sigmaaldrich.com]

- 7. 3-Ethyl-4-methylisoxazol-5-amine DiscoveryCPR 153458-34-5 [sigmaaldrich.com]

- 8. 3-Ethyl-4-methylisoxazol-5-amine [chemdict.com]

- 9. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 10. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

- 11. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isoxazole Derivatives from Nitrile Oxides

Foreword: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in FDA-approved drugs, agrochemicals, and advanced organic materials.[4][5] The inherent reactivity of the weak N-O bond also allows for facile ring-opening transformations, positioning isoxazoles as versatile synthetic intermediates for accessing more complex acyclic structures like β-hydroxy ketones and γ-amino alcohols.[6][7]

This guide provides an in-depth exploration of the most robust and widely adopted strategy for isoxazole synthesis: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. We will dissect the core reaction mechanism, delve into the principal methods for generating the crucial yet unstable nitrile oxide intermediate, and provide field-proven protocols for practical application.

Part 1: The Core Reaction - [3+2] Cycloaddition of Nitrile Oxides

The formation of the isoxazole ring from a nitrile oxide is fundamentally a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[8] This powerful transformation involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring in a single, concerted step.[5][8][9]

1.1. The Mechanism: A Pericyclic Pathway

The nitrile oxide (R-C≡N⁺-O⁻) possesses a linear structure with four π-electrons distributed over three atoms. The alkyne dipolarophile provides the remaining two π-electrons. The reaction proceeds through a concerted, pericyclic transition state where the three atoms of the dipole and two atoms of the dipolarophile come together to form the new five-membered ring.[5][10] This concerted mechanism ensures a high degree of stereospecificity when using substituted alkenes (to form isoxazolines), though this is not a factor with alkynes.[11]

Figure 1: General mechanism of the [3+2] cycloaddition.

1.2. Regioselectivity: The Decisive Factor

When using unsymmetrical alkynes (R'' ≠ R'''), the cycloaddition can yield two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is primarily governed by Frontier Molecular Orbital (FMO) theory.[11] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

-

Type I (Normal-electron demand): The dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. This is common for electron-rich nitrile oxides and electron-poor alkynes.

-

Type III (Inverse-electron demand): The dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne. This occurs with electron-poor nitrile oxides and electron-rich alkynes.

In most common syntheses, the reaction proceeds to give the 3,5-disubstituted isoxazole as the major product.[12] This is because the largest orbital coefficient on the nitrile oxide HOMO is on the oxygen atom, and the largest coefficient on the LUMO is on the carbon atom. These align with the corresponding largest coefficients on the alkyne's orbitals to favor this orientation.[11]

Part 2: The Crux of the Synthesis - In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[13] Consequently, they are almost always generated in situ and immediately trapped by a dipolarophile present in the reaction mixture. The choice of generation method is critical and depends on the stability of the starting materials, desired reaction conditions, and substrate scope.

Figure 2: The synthetic choice point for nitrile oxides.

2.1. Method 1: Dehydrohalogenation of Hydroximoyl Halides

This is the classical and arguably most established method. It is a two-step process starting from a readily available aldoxime.

-

Causality & Logic: The aldoxime is first converted to a more reactive hydroximoyl halide intermediate. The subsequent elimination of HX with a non-nucleophilic base is a clean and high-yielding method to generate the nitrile oxide. Triethylamine (Et₃N) is commonly used as it is strong enough to effect the elimination but not nucleophilic enough to interfere with the intermediates.

-

Step A: Halogenation: The aldoxime is treated with a halogenating agent like N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) in a solvent such as DMF.[14]

-

Step B: Elimination: The hydroximoyl halide solution is then treated with a base, typically triethylamine, in the presence of the alkyne to effect the cycloaddition.[5]

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole

-

Oxime Formation (If starting from aldehyde): To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde.

-

Chlorination: Dissolve the benzaldoxime (1.0 eq) in 5 mL of dry DMF. Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. The formation of the hydroximoyl chloride can be monitored by TLC.

-

Cycloaddition: To the solution containing the in situ formed hydroximoyl chloride, add propyne (or a suitable precursor) (1.5 eq). Slowly add triethylamine (1.2 eq) dropwise via syringe over 30 minutes at 0 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

2.2. Method 2: Direct Oxidation of Aldoximes

This method avoids the isolation or pre-formation of the hydroximoyl halide, making it a more direct and often "greener" one-pot procedure. Various oxidants can be employed.

-

Causality & Logic: The oxidant directly converts the aldoxime to the nitrile oxide without forming a stable halide intermediate. This can be advantageous for sensitive substrates. The choice of oxidant dictates the reaction conditions.

-

Common Oxidants:

-

Sodium Hypochlorite (NaOCl): Household bleach provides an inexpensive and effective oxidant. The reaction is typically run in a biphasic system (e.g., DCM/water).[15]

-

Hypervalent Iodine Reagents: Reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) or PhI(OAc)₂ offer mild and efficient oxidation under catalytic or stoichiometric conditions.[16]

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄): This stable, inexpensive, and water-soluble oxidant is an excellent choice for green chemistry approaches, often allowing the reaction to proceed in aqueous media.[5]

-

Experimental Protocol: Synthesis via NaOCl Oxidation

-

Setup: To a round-bottom flask, add the aldoxime (1.0 eq), the alkyne (1.2 eq), and dichloromethane (DCM).

-

Reaction: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Add commercial bleach (NaOCl solution, typically 5-8%) (2.0-3.0 eq) dropwise at room temperature. The reaction is often exothermic and may require cooling with a water bath.

-

Monitoring & Workup: Monitor the reaction by TLC. After completion (typically 1-3 hours), separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

2.3. Method 3: Dehydration of Primary Nitroalkanes

This is a powerful alternative, particularly for constructing complex fused isoxazole systems via intramolecular cycloadditions.[6]

-

Causality & Logic: The method relies on the double elimination of water from a primary nitroalkane (R-CH₂NO₂). A strong dehydrating agent activates the nitro group, facilitating the elimination to form the nitrile oxide. Phenyl isocyanate is a classic reagent for this, forming a stable urea byproduct that drives the reaction forward.

-

Common Dehydrating Agents:

-

Phenyl Isocyanate/Triethylamine: A widely used combination.

-

Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride): Used with a base like DBU, this is effective for more challenging substrates.[6]

-

Part 3: Comparative Analysis and Data

The choice of synthetic route is a critical decision based on substrate availability, functional group tolerance, and desired reaction scale and conditions.

| Method | Precursor | Key Reagents | Typical Conditions | Advantages | Limitations |

| Dehydrohalogenation | Aldoxime | NCS or NBS; Et₃N | 0 °C to RT; DMF, THF | High-yielding, well-established, reliable. | Two distinct steps; requires non-nucleophilic base. |

| Oxidation (NaOCl) | Aldoxime | NaOCl (Bleach) | RT; Biphasic (DCM/H₂O) | One-pot, inexpensive, "green" oxidant.[15] | Can be substrate-dependent; vigorous stirring needed. |

| Oxidation (Oxone®) | Aldoxime | Oxone®, KCl | RT; Aqueous media | Environmentally benign, stable oxidant.[5] | May require specific pH control. |

| Dehydration | Nitroalkane | Phenyl isocyanate, Et₃N | RT to 80 °C; Toluene | Excellent for intramolecular reactions.[6] | Nitroalkanes can be less accessible; byproduct removal. |

| Modern (Diazo) | Diazo Compound | tert-butyl nitrite, Cu(OAc)₂ | 80-130 °C; Toluene | Novel reactivity, access to substituted isoxazoles.[17][18] | Requires synthesis of diazo precursors; higher temps. |

Part 4: Advanced Topics and Future Outlook

The field of isoxazole synthesis continues to evolve, driven by the demand for more efficient, selective, and sustainable methods.

-

Asymmetric Synthesis: The development of chiral catalysts, such as N,N'-dioxide–nickel(II) complexes, has enabled the highly enantioselective synthesis of spiro-isoxazoline-oxindole derivatives, providing access to chiral scaffolds for drug discovery.[19]

-

Flow Chemistry: For multi-step syntheses involving unstable intermediates like hydroximoyl chlorides and nitrile oxides, continuous flow chemistry offers significant advantages in safety, control, and scalability.[20] By minimizing the holdup volume of reactive species, hazardous conditions can be mitigated, and reaction telescoping becomes more efficient.

-

Green Chemistry: The use of water as a solvent and benign oxidants like Oxone® is a growing trend.[5][21] These methods reduce reliance on volatile organic solvents and hazardous reagents, aligning with the principles of sustainable chemistry.

The synthesis of isoxazoles via nitrile oxide cycloaddition is a mature yet continuously innovating field. Its robustness, predictability, and versatility ensure its enduring importance for researchers, scientists, and drug development professionals aiming to harness the vast potential of this privileged heterocyclic scaffold.

References

-

Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

-

In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]

-

Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. Available at: [Link]

-

In situ generation of nitrile oxides from copper carbene and tert -butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]

-

Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link]

-

The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]

-

Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. ElectronicsAndBooks. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. Available at: [Link]

-

Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

-

Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Available at: [Link]

-

Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. Available at: [Link]

-

1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

-

Catalytic asymmetric synthesis of isoxazoline N‐oxides. ResearchGate. Available at: [Link]

-

Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. PubMed. Available at: [Link]

-

1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Available at: [Link]

-

cycloadditions with nitrile oxides. YouTube. Available at: [Link]

-

MnVI-NP–Catalyzed Generation of Nitrile Oxides: Easy Access to Isoxazolines and Isoxazoles via Stereoselective 1,3-Dipolar Cyc. Synlett. Available at: [Link]

-

1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

-

Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

- Process for synthesizing isoxazolines and isoxazoles.Google Patents.

-

Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. scielo.br [scielo.br]

- 12. Isoxazole synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]

- 15. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent electronic properties, metabolic stability, and capacity to serve as a bioisostere for other functional groups have cemented its role in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of substituted isoxazoles. We will delve into their mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this versatile and promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted isoxazoles have emerged as a significant class of compounds in oncology research, exhibiting potent activity against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse, often targeting multiple cellular pathways involved in cancer progression.[5][7]

A. Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are frequently attributed to their ability to induce programmed cell death (apoptosis), inhibit key enzymes crucial for tumor growth, and disrupt signaling pathways that promote cell proliferation and survival.[1][5][7]

One of the primary mechanisms is the induction of apoptosis.[5][7] Several isoxazole-containing compounds have been shown to trigger the apoptotic cascade in cancer cells, leading to their elimination.[8][9] This can be achieved through the modulation of various signaling pathways, including the inhibition of survival pathways like PI3K/Akt, which is often hyperactivated in cancer.[1][4]

Furthermore, isoxazole derivatives can act as inhibitors of critical enzymes such as protein kinases, tubulin, and topoisomerases.[3][4] For instance, some derivatives have been found to disrupt tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.[7] Others function as potent inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes a number of oncoproteins.[6]

The following diagram illustrates a general workflow for the initial cell-based screening of novel isoxazole derivatives for anticancer activity.

Caption: General workflow for cell-based evaluation of anticancer isoxazoles.

B. Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted isoxazoles against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole Chalcone Derivatives | DU145 (Prostate) | 0.96 - 1.06 | [2][10] |

| Diosgenin-Isoxazole Derivative | MCF-7 (Breast) | 9.15 | [2] |

| Diosgenin-Isoxazole Derivative | A549 (Lung) | 14.92 | [2] |

| Curcumin-Isoxazole Derivative | MCF-7 (Breast) | 3.97 | [2][10] |

| Bromopyrrolidine-Isoxazole Derivative | KB403 (Oral) | 2.45 | [10] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole | MCF-7 (Breast) | 39.0 - 43.4 | [11] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole | MDA-MB-231 (Breast) | 35.1 - 35.9 | [11] |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast) | 2.63 | [12] |

| Indole C-glycoside-isoxazole hybrid | MDA-MB-231 (Breast) | 22.3 - 35.5 | [13] |

II. Antimicrobial Activity: Combating Infectious Diseases

Isoxazole derivatives have a long history of application as antimicrobial agents, with several compounds demonstrating potent activity against a broad spectrum of bacteria and fungi.[14] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

A. Antibacterial and Antifungal Mechanisms

The antimicrobial potential of isoxazole compounds has been extensively studied against a wide range of microorganisms.[15] The ability of these nitrogen and oxygen-containing heterocycles to readily bind with biological targets like enzymes and receptors through non-covalent interactions is a key factor in their antimicrobial efficacy.[15]

For antibacterial activity, isoxazole derivatives can interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. Some compounds have shown significant efficacy against both Gram-positive and Gram-negative bacteria.

In terms of antifungal activity, isoxazoles can disrupt the fungal cell membrane integrity or inhibit enzymes essential for fungal survival. Several derivatives have exhibited promising activity against clinically relevant fungal pathogens like Candida albicans.[16]

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel isoxazole derivative.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted isoxazoles against various bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole | Staphylococcus aureus | 1.56 - 6.25 | [11] |

| Chloro-substituted Isoxazole | Escherichia coli | - | [17] |

| Chloro-substituted Isoxazole | Aspergillus flavus | - | [17] |

| Fluoro-substituted Isoxazole | Escherichia coli | - | [17] |

| Fluoro-substituted Isoxazole | Aspergillus flavus | - | [17] |

| Thienyl-isoxazoles | Fungal species | 12.5 - 50.0 | [17] |

| Triazole-Isoxazole Hybrid | Escherichia coli | 15 | [18] |

| Triazole-Isoxazole Hybrid | Pseudomonas aeruginosa | 30 | [18] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[19] Substituted isoxazoles have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[19][20]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[19] A key target in this process is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[21]

Furthermore, isoxazole compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[22] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[22] By inhibiting the activation of NF-κB, isoxazole derivatives can effectively suppress the production of a wide array of inflammatory molecules.

The following diagram depicts the inhibition of the NF-κB signaling pathway by a hypothetical isoxazole derivative.

Caption: Inhibition of the NF-κB pathway by a substituted isoxazole.

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[5] Isoxazole derivatives are being investigated for their potential to protect neuronal cells from damage caused by factors such as oxidative stress, inflammation, and excitotoxicity.[5][23]

A. Mechanisms of Neuroprotection

The neuroprotective effects of isoxazoles are often attributed to their antioxidant and anti-inflammatory properties.[23] By scavenging free radicals, they can mitigate oxidative stress, a major contributor to neuronal cell death in neurodegenerative disorders.[5][23]

Furthermore, their anti-inflammatory actions, as described previously, can help to quell the chronic neuroinflammation that is a hallmark of many of these conditions.[23] Some isoxazole derivatives may also modulate specific signaling pathways involved in neuronal survival and death.[5]

V. Structure-Activity Relationships (SAR)

The biological activity of substituted isoxazoles is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended aromatic or heterocyclic systems.[24]

For anticancer activity , the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on a phenyl ring attached to the isoxazole core often enhances cytotoxic effects.[24] Conversely, the effect of electron-donating groups like methoxy can be variable.[24]

In the context of antimicrobial activity , the specific substitutions can influence the spectrum of activity. For instance, certain substitutions may confer greater potency against Gram-positive bacteria, while others are more effective against Gram-negative bacteria or fungi.

VI. Experimental Protocols

A. MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a novel isoxazole derivative on a cancer cell line.[15][25][26][27][28]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-